Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate PubChem CID 2756360 data
Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate PubChem CID 2756360 data
PubChem CID: 2756360 | CAS: 728919-08-2 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Reference)[1][2]
Executive Summary & Chemical Identity[1][2][3][4]
Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate is a specialized organic intermediate belonging to the biaryl ester class.[1][2] Characterized by a biphenyl core substituted with an amino group at the 4'-position and an isopropyl ester at the 4-position, this compound serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity (biphenyl unit) combined with orthogonal functional handles (nucleophilic amine and electrophilic ester) makes it a critical building block for the synthesis of liquid crystals, fluorescent probes, and kinase inhibitors.[2]
This guide provides a comprehensive technical analysis of CID 2756360, focusing on its physiochemical profile, validated synthetic pathways, and safety protocols required due to its structural relationship to known aminobiphenyl carcinogens.
Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | Propan-2-yl 4-(4-aminophenyl)benzoate |
| Common Name | Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| SMILES | CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(N)C=C2 |
| InChIKey | OUJPIINBRGJOGR-UHFFFAOYSA-N |
Physiochemical Profile & Drug-Likeness[1][2][5]
Understanding the physiochemical properties is essential for researchers utilizing this compound in library design or lead optimization.[2] The isopropyl group significantly enhances lipophilicity compared to methyl/ethyl analogs, improving membrane permeability in biological assays.[2]
| Property | Value | Context/Implication |
| XLogP3 | ~4.1 | High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media.[1][2] |
| TPSA | 52.3 Ų | Topological Polar Surface Area is well within the range for oral bioavailability (<140 Ų).[2] |
| H-Bond Donors | 1 | The primary amine (-NH₂) acts as a donor.[1][2] |
| H-Bond Acceptors | 2 | The ester carbonyl and the amine nitrogen.[2] |
| Rotatable Bonds | 4 | The biphenyl bond and the isopropyl ester linkage allow for conformational adaptability in protein binding pockets.[2] |
| Predicted pKa | ~4.0 (Amine) | The aniline nitrogen is weakly basic due to conjugation with the biphenyl system.[2] |
Synthetic Methodologies
While esterification of the parent acid is possible, the Suzuki-Miyaura Cross-Coupling reaction is the industry standard for generating high-purity biphenyl scaffolds.[1][2] This route avoids the harsh conditions of direct nitration/reduction sequences and allows for convergent synthesis.[2]
Protocol A: Palladium-Catalyzed Suzuki Coupling
This protocol describes the coupling of 4-aminophenylboronic acid pinacol ester with isopropyl 4-iodobenzoate.[1][2]
Reagents:
-
Aryl Halide: Isopropyl 4-iodobenzoate (1.0 eq)[2]
-
Boronate: 4-Aminophenylboronic acid pinacol ester (1.1 eq)[2]
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 eq) - Chosen for stability and efficiency with aryl iodides.[1][2]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[2]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isopropyl 4-iodobenzoate (10 mmol) and the Boronate ester (11 mmol) in 1,4-Dioxane (40 mL).
-
Degassing: Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Activation: Add the Pd(dppf)Cl₂ catalyst and the aqueous K₂CO₃ solution (2M, 10 mL).
-
Reaction: Heat the mixture to 85°C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1).[2] The product will appear as a fluorescent spot under UV (254 nm).[2]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine. Dry the organic layer over anhydrous Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).
Visualization: Synthetic Pathway
The following diagram illustrates the convergent synthesis logic.
Figure 1: Convergent Suzuki-Miyaura synthesis pathway for CID 2756360.[1][2]
Applications in Drug Discovery[1][6]
This compound is rarely the final drug; rather, it is a versatile intermediate . Its value lies in the "orthogonal" reactivity of its two ends.[2]
Scaffold for Kinase Inhibitors
The biphenyl amine motif is a classic "hinge binder" in kinase inhibitor design.[2] Researchers can derivatize the primary amine to form amides or ureas, which often improves potency against targets like p38 MAPK or B-Raf .[2]
-
Reaction: Amine + Isocyanate → Urea derivative.[2]
-
Mechanism: The urea hydrogens form key hydrogen bonds with the Glu/Asp residues in the kinase active site.[2]
Liquid Crystal Mesogens
Biphenyl esters are fundamental cores for liquid crystals.[2] The isopropyl group acts as a terminal flexible chain, disrupting crystal packing just enough to lower the melting point and stabilize the nematic phase.[2]
-
Relevance: Used in the synthesis of anisotropic materials for optical displays.[2]
Fluorescent Probes
The extended conjugation of the biphenyl system provides intrinsic fluorescence.[2] Derivatization of the amine with fluorophores (e.g., Dansyl chloride) creates "push-pull" electronic systems useful for probing local pH or polarity in biological membranes.[1][2]
Visualization: Derivatization Workflow
Figure 2: Common derivatization pathways for drug discovery applications.[1][2]
Safety & Handling Protocols (Critical)
WARNING: Structural Alert for Carcinogenicity. CID 2756360 contains a 4-aminobiphenyl moiety.[2] The parent compound, 4-aminobiphenyl, is a known human carcinogen (Group 1).[2] While the ester and biphenyl substitution may alter metabolic activation, this compound must be handled as a suspected carcinogen .
Mandatory PPE & Engineering Controls[1]
-
Containment: All weighing and synthesis steps must occur inside a certified chemical fume hood or a glovebox.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A P100 respirator is recommended if handling the powder form outside a hood.[2]
-
Waste Disposal: Do not dispose of down the drain. All solid and liquid waste must be segregated into "Hazardous Organic Waste" streams and incinerated.[2]
Emergency Procedures
-
Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) followed by soap and water.[2] The lipophilic nature of the compound makes water alone ineffective.[2]
-
Spill: Dampen the powder to prevent dust.[2] Absorb with inert material (vermiculite) and place in a sealed hazardous waste container.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756360, Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate.[1][2] Retrieved February 21, 2026, from [Link][1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational reference for the synthesis protocol).
-
World Health Organization (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: 4-Aminobiphenyl.[2] (Safety grounding for structural alerts).
